![molecular formula C18H21NO4 B022384 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester CAS No. 111478-84-3](/img/structure/B22384.png)

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester

Descripción general

Descripción

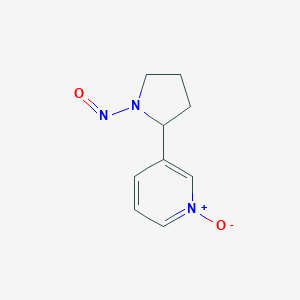

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester, also known as etodolic acid, is a chemical compound synthesized via acid-catalyzed condensation involving substituted tryptophol and ethyl propionylacetate or ethyl butyrylacetate. This compound has been notably recognized for its potent anti-inflammatory effects, particularly in chronic rat models of inflammation, showcasing its relevance in the field of medicinal chemistry (Martel et al., 1976).

Synthesis Analysis

The synthesis of this compound involves a strategic combination of reagents to produce a series of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids with various substitutions. The process highlights the complexity and precision required in organic synthesis to achieve desired pharmacological properties (Martel et al., 1976).

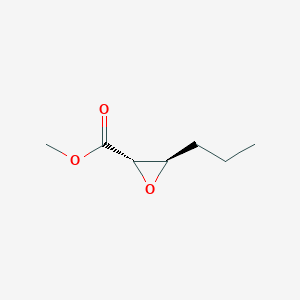

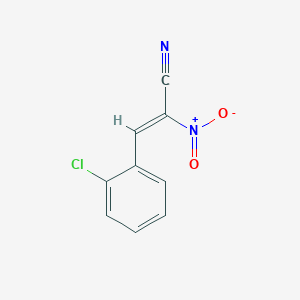

Molecular Structure Analysis

The molecular structure of etodolic acid is characterized by its tetrahydropyrano[3,4-b]indole skeleton, which is crucial for its bioactivity. The crystal structure analysis of related compounds provides insight into the conformation and configuration of such molecules, laying the groundwork for understanding their interaction with biological targets (Song & Zhang, 2006).

Chemical Reactions and Properties

Etodolic acid and its derivatives undergo various chemical reactions, including condensations and transformations, that are pivotal for their biological activities. These reactions not only demonstrate the compound's reactivity but also its versatility in chemical modifications for enhanced efficacy (Martel et al., 1976).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the drug's formulation and delivery. Detailed crystallographic studies provide a comprehensive understanding of the compound's solid-state characteristics, which are essential for its pharmaceutical development (Song & Zhang, 2006).

Aplicaciones Científicas De Investigación

Synthesis and Analgesic Activity

- The compound has been synthesized and identified as a potent analgesic agent in primary screening. Its synthesis process has been detailed in research studies, highlighting its chemical structure and properties (Katz et al., 1988).

Anti-inflammatory Properties

- It has been found effective as an analgesic and anti-inflammatory agent. Studies have explored its effects on prostaglandin synthetase and its impact on conditions like adjuvant-induced arthritis in rats, emphasizing its role in the biochemical and pharmacological domains (Demerson et al., 1983).

Crystallographic Analysis

- Crystallographic analyses have been conducted to understand the compound's structure and its active enantiomer. These studies have provided insights into the molecular structure and conformation of the compound, which are crucial for its pharmacological applications (Humber et al., 1986).

Relationship Between Structure and Activity

- Research has also been conducted on the synthesis of related compounds to explore the relationships between their structure and anti-inflammatory activities. This area of research is significant for understanding how structural variations can impact the pharmacological properties of similar compounds (Demerson et al., 1975).

Propiedades

IUPAC Name |

methyl 2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-4-11-7-6-8-12-15-13(20)10-23-18(5-2,9-14(21)22-3)17(15)19-16(11)12/h6-8,19H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOCOYDGCIJCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455965 | |

| Record name | Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester | |

CAS RN |

111478-84-3 | |

| Record name | Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)